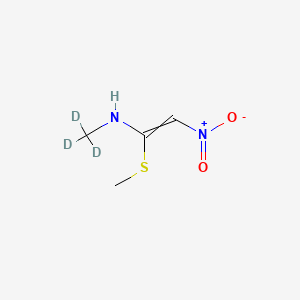

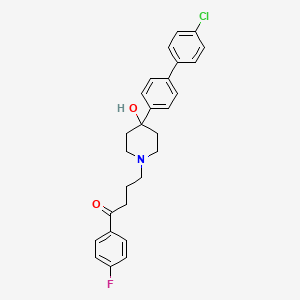

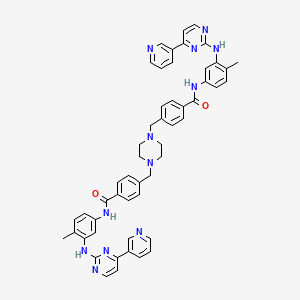

![molecular formula C7H7BrN4 B589742 5-ブロモ-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミン CAS No. 1337532-51-0](/img/structure/B589742.png)

5-ブロモ-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミン

説明

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a solid substance and is stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been explored in several studies . For instance, one study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study based its structural design on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Molecular Structure Analysis

The InChI code for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a solid substance . It has a molecular weight of 212.05 . The compound is stored in dry conditions at 2-8°C .科学的研究の応用

抗結核活性

5-ブロモ-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、結核治療の可能性について研究されています。 研究によると、特定の誘導体は、特にハロ置換フェニル基を持つものにおいて、抗結核活性を向上させることが示唆されています .

一酸化窒素産生の阻害

この化合物は、細胞内の一酸化窒素産生を標的とする阻害剤の開発に使用されてきました。 これは、一酸化窒素が病的過程に関与する状態において重要です .

JAK1選択的阻害

5-ブロモ-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンの誘導体は、ヤヌスキナーゼ1(JAK1)の選択的阻害剤として同定されており、サイトカインシグナル伝達における役割から、免疫学および腫瘍学の分野において重要です .

PERK阻害

この化合物を使用して調製されたインドリン誘導体は、タンパク質キナーゼR(PKR)様小胞体キナーゼ(PERK)を阻害することが示されています。PERKは、未折り畳みタンパク質応答に関与しており、がんを含むさまざまな病気の標的です .

ヘテロ環の合成

この化合物は、ピロロ[2,3-d]ピリミジンの合成における前駆体として役立ちます。ピロロ[2,3-d]ピリミジンは、プリンと構造的に類似しており、さまざまな生物活性を持っています。 これらの活性には、抗がん活性、抗炎症活性、抗ウイルス活性などが含まれます .

化学研究と合成

5-ブロモ-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、複雑な分子の合成のために化学研究で使用されています。 これは、高度に置換されたピロロ[2,3-d]ピリミジンに至る経路を含む、さまざまな合成経路におけるビルディングブロックです .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Similar compounds have been identified as selective inhibitors of jak1 , a protein involved in the signaling pathways of various cytokines and growth factors.

Mode of Action

Based on its structural similarity to known jak1 inhibitors , it may bind to the ATP-binding site of JAK1, inhibiting its kinase activity and subsequently disrupting downstream signaling pathways.

Biochemical Pathways

If it acts as a jak1 inhibitor, it could affect the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and differentiation .

Pharmacokinetics

Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests are crucial for understanding the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity (hERG) and its selectivity among different kinases.

Result of Action

If it acts as a jak1 inhibitor, it could potentially reduce inflammation and modulate immune response by disrupting the jak-stat signaling pathway .

特性

IUPAC Name |

5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHJLAFNBDGWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735210 | |

| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1337532-51-0 | |

| Record name | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1337532-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。